1,3,5-Tributyl-1,3,5-triazinane
Overview
Description
Synthesis Analysis
The synthesis of 1,3,5-Tributyl-1,3,5-triazinane derivatives can proceed via various pathways, showcasing the compound's adaptability in organic synthesis. Wang et al. (2022) highlighted the application of 1,3,5-triazinanes in the synthesis of chromeno[2,3-d]pyrimidin-5-one derivatives, utilizing it as a three-atom synthon in annulation reactions with broad substrate scope and high yield under mild conditions (Wang et al., 2022).
Molecular Structure Analysis
The molecular structure of 1,3,5-triazinane derivatives has been extensively studied, with spectroscopic methods such as FT-IR, UV-Vis, and NMR being employed for structural characterization. Ferhati et al. (2017) synthesized a new triazinane derivative, demonstrating its structural features through various spectroscopic techniques (Ferhati et al., 2017).
Chemical Reactions and Properties
1,3,5-Triazinanes participate in a range of chemical reactions, including aminomethylation and cycloaddition, as reviewed by Chen et al. (2020). These reactions underline the compound's utility in constructing nitrogen-containing compounds through in situ formation of formaldimines (Chen et al., 2020).
Physical Properties Analysis
The study of physical properties, including stereodynamics of 1,3,5-triazinane derivatives, provides insight into their behavior under various conditions. Shainyan et al. (2005) explored the dynamic processes of 1,3,5-tris(trifluoromethylsulfonyl)-1,3,5-triazinane, revealing details about its ring inversion and rotation about the S–N bond through dynamic NMR (Shainyan et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,3,5-Tributyl-1,3,5-triazinane derivatives, including their reactivity and interaction with various reagents, are crucial for their application in synthesis. The work by Yin et al. (2017) on polynitro-functionalized dipyrazolo-1,3,5-triazinanes highlights the compound's potential in forming energetic materials with high density and excellent molecular stability, demonstrating the diverse chemical properties that can be achieved with triazinane derivatives (Yin et al., 2017).
Scientific Research Applications
Aminomethylation and Cycloaddition Reactions : 1,3,5-Tributyl-1,3,5-triazinane is used for the construction of various nitrogen-containing compounds, participating in aminomethylation and cycloaddition reactions (Chen, Liang, & Xiao, 2020).
Corrosion Inhibition in Oil and Gas Industry : A derivative, 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane, has been explored as a corrosion inhibitor for steel in environments like those found in the oil and gas industry (Onyeachu, Chauhan, Quraishi, & Obot, 2020).
Stereodynamics Analysis : The stereodynamics of 1,3,5-tris(trifluoromethylsulfonyl)-1,3,5-triazinane and similar compounds have been analyzed, revealing insights into their chemical behavior (Shainyan, Meshcheryakov, Albanov, & Sigalov, 2005).
Energetic Materials Research : Polynitro-functionalized dipyrazolo-1,3,5-triazinanes, which are closely related to 1,3,5-triazinane, have been investigated for their potential in creating high-density materials with excellent stability, suitable for applications in explosives (Yin, Zhang, Imler, Parrish, & Shreeve, 2017).
Hydrogen Sulfide Scavenging : The compound's derivatives have been studied for their reaction with sodium hydrogen sulfide, relevant in industrial processes (Bakke & Buhaug, 2004).
Synthesis of 3,4-Dihydro-2H-1,3-Thiazines : Research demonstrates the use of 1,3,5-triazinanes for synthesizing thiazines, important in chemical manufacturing (Cheng, Li, Hou, Zhang, He, Sun, Xu, Wang, & Zhai, 2020).
Formation of Pyrrolidines : 1,3,5-triazinanes have been used in the synthesis of pyrrolidines, which have applications in pharmaceuticals and organic synthesis (Chu, Li, Liang, Li, Zheng, & Liu, 2018).
Future Directions
The future development of 1,3,5-triazinane-based functional materials is undoubtedly related to the creation of more advanced molecules for phosphorescent organic light-emitting diodes (PhOLEDs), highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage .
properties
IUPAC Name |
1,3,5-tributyl-1,3,5-triazinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-4-7-10-16-13-17(11-8-5-2)15-18(14-16)12-9-6-3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDTXAPPNRLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CN(CN(C1)CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065334 | |
Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tributyl-1,3,5-triazinane | |
CAS RN |
13036-83-4 | |
Record name | 1,3,5-Tributylhexahydro-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13036-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine, 1,3,5-tributylhexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tributylhexahydro-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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